4-[2-(4-nitrophenyl)propanoyl]morpholine
Description
4-[2-(4-Nitrophenyl)propanoyl]morpholine is a nitroaromatic morpholine derivative characterized by a propanoyl linker bridging a morpholine ring and a 4-nitrophenyl group. Key attributes include:
- Molecular formula: Likely C₁₃H₁₄N₂O₄ (inferred from structural analogs).
- Functional groups: A propanoyl chain (R-CO-), morpholine ring (six-membered heterocycle with one oxygen and one nitrogen), and a nitro group (-NO₂) on the phenyl ring.
- Applications: Potential intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitro group’s electron-withdrawing effects and the morpholine ring’s versatility in hydrogen bonding .
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10(13(16)14-6-8-19-9-7-14)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELAUIXFAFOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4-Nitrophenyl)morpholine
- Structure: Direct linkage of morpholine to 4-nitrophenyl without a propanoyl spacer.
Key Data :
Property Value Reference Molecular weight 208.21 g/mol Melting point 148–152°C Solubility Soluble in DMF λmax (UV) 375 nm (dioxane) - Reactivity: Undergoes ozonolysis with low yields (e.g., 30% conversion to 4-(4-nitrophenyl)morpholin-3-one in aqueous conditions) due to competing radical degradation pathways .
- Applications : Used as a model compound for environmental pollutant studies and synthetic intermediates .
Comparison: The absence of the propanoyl group in 4-(4-nitrophenyl)morpholine reduces steric hindrance, enhancing solubility in polar solvents like DMF. However, the propanoyl chain in the target compound may improve pharmacokinetic properties (e.g., membrane permeability) in drug design.
4-(4-Nitrobenzyl)morpholine
- Structure: Benzyl group (-CH₂-C₆H₄-NO₂) attached to morpholine.
- Key Data :
However, the propanoyl chain offers a site for further functionalization (e.g., esterification or amidation).
4-[(4-Nitrophenyl)sulfonyl]morpholine
Thiadiazole Derivatives with Morpholine-Nitrophenyl Motifs
- Structure: Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione conjugated with morpholine .
- Key Data: Synthesis: Synthesized via ring closure of 4-(4-nitrophenyl)thiosemicarbazide with carbon disulfide . Bioactivity: Some derivatives show antinociceptive (pain-relieving) activity, attributed to the nitro group’s modulation of redox signaling .
Comparison: The thiadiazole core introduces additional heteroatoms (N, S), enabling π-π stacking interactions absent in the propanoyl-linked morpholine. This could enhance binding to biological targets like enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
